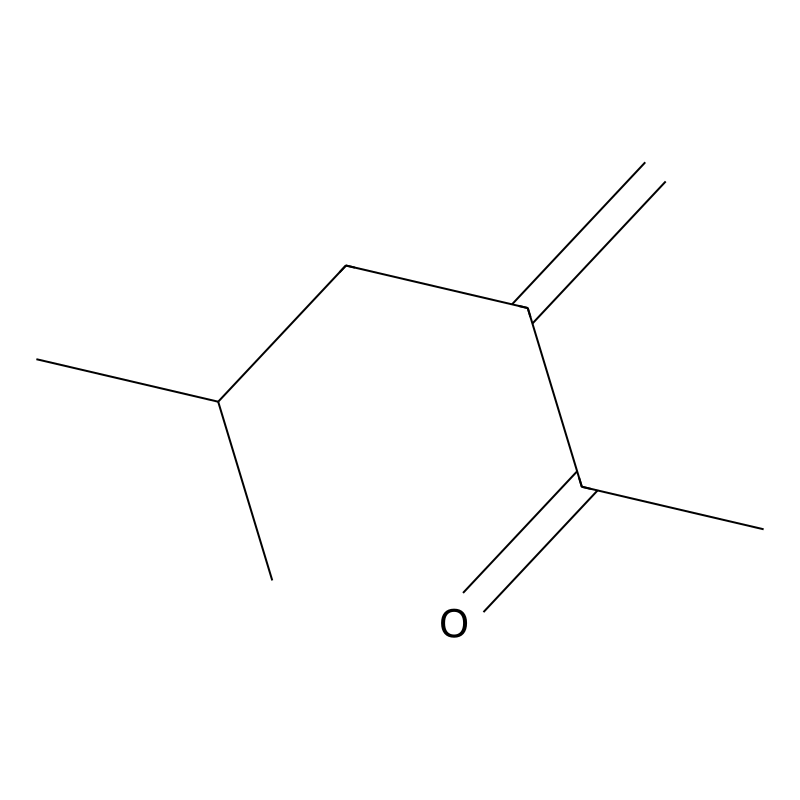5-Methyl-3-methylene-2-hexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
5-Methyl-3-methylene-2-hexanone is an organic compound classified as a ketone with the molecular formula and a molecular weight of approximately 126.2 g/mol. This compound features a unique structure characterized by a methyl group at the fifth carbon and a methylene group at the third position of the hexanone chain. Its IUPAC name reflects its complex structure, which contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .
- There is no scientific research available on the mechanism of action of 5-Methyl-3-methylene-2-hexanone.
- No information on safety concerns or hazards associated with this compound is available in scientific literature.
- Impurity in Tetrabenazine: Some sources identify 5-Methyl-3-methylene-2-hexanone as an impurity found in Tetrabenazine [, ]. Tetrabenazine is a medication used to treat certain movement disorders like Huntington's disease and tardive dyskinesia []. Research on 5-Methyl-3-methylene-2-hexanone might be related to its potential impact on the properties or effectiveness of Tetrabenazine.
Data Gap
While there's no mention of specific research applications, companies offer 5-Methyl-3-methylene-2-hexanone as a certified reference material []. These materials are crucial for calibrating instruments and validating analytical methods in various scientific fields. Future research might explore the use of 5-Methyl-3-methylene-2-hexanone as a standard in specific scientific investigations.
- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Oxidation: Under oxidative conditions, it can be converted into carboxylic acids or other oxidized products.
- Reduction: It can also undergo reduction to form alcohols or alkanes.
- Condensation Reactions: This compound can participate in aldol condensation reactions, forming larger carbon skeletons which are useful in synthetic organic chemistry .
Research indicates that derivatives of 5-Methyl-3-methylene-2-hexanone exhibit notable biological activities. Some studies have highlighted its potential antimicrobial properties, showing selective inhibition against various microorganisms. This suggests that the compound may have applications in developing new antimicrobial agents . Additionally, related compounds have been identified as biomarkers in food science, particularly in the analysis of honey, indicating potential roles in flavor and aroma profiles .
Several methods exist for synthesizing 5-Methyl-3-methylene-2-hexanone:
- Alkylation Reactions: The compound can be synthesized through alkylation of appropriate precursors using alkyl halides.
- Condensation Reactions: It can also be formed via condensation reactions involving ketones and aldehydes under acidic or basic conditions.
- Asymmetric Synthesis: Enantioselective synthesis methods have been explored, allowing for the production of specific stereoisomers which may exhibit different biological activities .
5-Methyl-3-methylene-2-hexanone finds applications across various domains:
- Flavors and Fragrances: It is used as a flavoring agent due to its pleasant aroma, contributing to food products and perfumes.
- Pharmaceuticals: Its derivatives are being explored for their antimicrobial properties, potentially leading to new therapeutic agents.
- Chemical Intermediates: The compound serves as an intermediate in organic synthesis, facilitating the production of more complex molecules in chemical manufacturing .
Studies on the interactions of 5-Methyl-3-methylene-2-hexanone with biological systems have shown promising results regarding its antimicrobial activity. Research has focused on its interaction with various microbial strains, revealing selective inhibition patterns that could inform further development of antimicrobial therapies. Additionally, investigations into its sensory properties suggest interactions with taste and olfactory receptors that may enhance food quality and consumer acceptance .
Several compounds share structural similarities with 5-Methyl-3-methylene-2-hexanone. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hexanone | Simpler structure; lacks methyl and methylene groups | |
| 3-Hydroxy-5-methyl-2-hexanone | Contains hydroxyl group; different functional properties | |
| 2-Hydroxy-5-methyl-3-hexanone | Hydroxyl substitution alters reactivity significantly |
The structural complexity and functional versatility of 5-Methyl-3-methylene-2-hexanone distinguish it from these similar compounds, making it particularly valuable in both industrial and research applications .








